Cas no 77170-88-8 (Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene-)
![Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene- structure](https://ko.kuujia.com/scimg/cas/77170-88-8x500.png)
77170-88-8 structure
상품 이름:Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene-
Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene- 화학적 및 물리적 성질
이름 및 식별자
-
- Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene-
- Michelenolide
- Bisoxireno(5,6:9,10)cyclodeca(1,2-b)furan-3(1bH)-one, decahydro-6a,9a-dimethyl-4-methylene-
- Decahydro-6a,9a-dimethyl-4-methylenebisoxireno(5,6:9,10)cyclodeca(1,2-b)furan-3(1bH)-one
- 77170-88-8
- NSC-270915
- Epoxyparthenolide
- 6a,9a-Dimethyl-4-methylidenedecahydrobisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one
- 4,9-dimethyl-13-methylidene-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-14-one
- Michelia formosana masan
- AKOS040751705
- MICHELIA FORMOSANA (B674326K103 422E)
- DTXSID80998431
- NSC270915
-
- 인치: InChI=1S/C15H20O4/c1-8-9-4-6-14(2)10(18-14)5-7-15(3)12(19-15)11(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3
- InChIKey: ZNURDDCKOFUOKI-UHFFFAOYSA-N
- 미소: CC12CCC3C(C4C(O4)(CCC1O2)C)OC(=O)C3=C
계산된 속성
- 정밀분자량: 264.136
- 동위원소 질량: 264.136
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 0
- 복잡도: 473
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 6
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.7
- 토폴로지 분자 극성 표면적: 51.4Ų
실험적 성질
- 밀도: 1.23
- 비등점: 415°C at 760 mmHg
- 플래시 포인트: 185.2°C
- 굴절률: 1.546
Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T31658-5 mg |
Epoxyparthenolide |
77170-88-8 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T31658-5mg |
Epoxyparthenolide |
77170-88-8 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T31658-25mg |
Epoxyparthenolide |
77170-88-8 | 25mg |
¥ 10600 | 2024-07-20 |
Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene- 관련 문헌
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
77170-88-8 (Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene-) 관련 제품
- 29552-41-8(Parthenolide)
- 39815-40-2(Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-,(1aR,1bS,4aR,5R,6aR,7aR,9aR)- (9CI))
- 41059-80-7(Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]-)
- 20554-84-1(Parthenolide)
- 2680782-71-0(4-(1,3-benzothiazol-2-yl)(tert-butoxy)carbonylaminobutanoic acid)
- 2227919-65-3((2S)-1-(4-bromo-5-methoxythiophen-2-yl)propan-2-amine)
- 356092-87-0((E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide)
- 1780839-34-0(3-(2-chlorophenyl)-3,3-difluoropropanoic acid)
- 1376003-60-9(4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride)
- 921584-32-9(3-({7-(4-fluorophenyl)-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-ylsulfanyl}methyl)pyridine)
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